4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid
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Overview
Description
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid is a complex organic compound that features a benzoyl group, an imidazole ring, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Another imidazole derivative with different substituents.
1,3-Diazole Derivatives: Compounds with similar imidazole rings but different functional groups
Uniqueness
4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxybutyl)amino)methyl)amino)butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
81186-19-8 |
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Molecular Formula |
C19H28N4O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxybutyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N4O4/c1-2-16(24)13-23(19-20-10-11-21-19)14-22(12-6-9-17(25)26)18(27)15-7-4-3-5-8-15/h3-5,7-8,16,24H,2,6,9-14H2,1H3,(H,20,21)(H,25,26) |
InChI Key |
IVVKHBDSLUPAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CN(CCCC(=O)O)C(=O)C1=CC=CC=C1)C2=NCCN2)O |
Origin of Product |
United States |
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